(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes both imidazolidinone and phosphoramidate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves the reaction of diphenylphosphoramidate with a suitable imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphoric acid derivative, while reduction could produce a phosphine oxide.
Wissenschaftliche Forschungsanwendungen
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of (Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoramidate: Shares the phosphoramidate functional group but lacks the imidazolidinone moiety.
Imidazolidinone Derivatives: Compounds with similar imidazolidinone structures but different substituents.
Uniqueness
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is unique due to the combination of both imidazolidinone and phosphoramidate groups in its structure. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H16N3O4P |
---|---|
Molekulargewicht |
345.29 g/mol |
IUPAC-Name |
(2Z)-2-diphenoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C16H16N3O4P/c1-19-12-15(20)17-16(19)18-24(21,22-13-8-4-2-5-9-13)23-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,17,18,20,21) |
InChI-Schlüssel |
MYDMKTPAUQWEQV-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1CC(=O)N/C1=N/P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
CN1CC(=O)NC1=NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.